Diastase - 9000-92-4

Diastase

Catalog Number: EVT-1477117
CAS Number: 9000-92-4
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diastase is a term historically used to describe enzymes that catalyze the breakdown of starch into maltose. [] The name "diastase" originates from the Greek word "διάστασις" (diastasis), meaning "separation." [] Today, the term is more commonly replaced with "amylase," which encompasses a group of enzymes responsible for starch hydrolysis. [] Diastase is primarily found in plant sources, such as malt, and in the saliva and pancreas of animals. [, , ]

Classification and Role in Scientific Research

  • α-amylase (1,4-α-D-glucan glucanohydrolase): Randomly cleaves α-1,4 glycosidic bonds within the starch molecule, producing dextrins, maltose, and glucose. [, ] Found in saliva and pancreatic juice of animals, and in germinating grains. [, ]
  • β-amylase (1,4-α-D-glucan maltohydrolase): Cleaves α-1,4 glycosidic bonds from the non-reducing end of the starch molecule, releasing maltose units sequentially. [, ] Found in plants, particularly in germinating seeds. []
  • Food Science: Analyzing honey quality, understanding starch digestion, and developing food processing techniques. [, , ]
  • Biochemistry: Investigating enzyme kinetics, exploring enzyme adsorption onto materials, and studying enzyme stability under different conditions. [, , ]
  • Plant Physiology: Understanding starch metabolism in plants and exploring the role of diastase in seed germination. [, ]
  • Clinical Research: Monitoring pancreatic function and diagnosing pancreatic disorders. [, ]
Mechanism of Action

Diastase, like other amylases, utilizes a double-displacement mechanism involving two catalytic residues, typically glutamic acid and aspartic acid. [] The general steps involve:

Physical and Chemical Properties Analysis

General properties:

  • Protein nature: Diastase is a protein, specifically a glycoprotein in some cases. []
  • Optimum pH: Varies depending on the source, with reported optima around pH 4.5 for some malt amylases and pH 6.4 for some fish diastases. [, ]
  • Optimum Temperature: Also varies with the source, ranging from 25°C to 50°C for different fish diastases. []
  • Sensitivity to Heat: Diastase activity is heat-sensitive, decreasing with increasing temperatures. [, , ]
  • Adsorption: Diastase can be adsorbed onto materials like charcoal, affecting its activity. [, ]
Applications

Honey Quality Analysis: Diastase activity, measured as Diastase Number (DN), serves as a crucial indicator of honey quality and freshness. [, , , ] Heating or prolonged storage reduces diastase activity, providing valuable insights into honey processing and storage conditions. [, , ]

Starch Digestibility Studies: Diastase is employed in in vitro studies to investigate starch digestion in different food sources, helping understand how various factors affect starch breakdown and calorie release. []

Food Processing: Controlled diastase activity is utilized in various food processing techniques, including brewing and baking, to modify starch properties and achieve desired product characteristics. []

Enzyme Kinetics and Stability Studies: Diastase serves as a model enzyme in research exploring enzyme kinetics, the effects of inhibitors, and enzyme stability under different conditions such as pH, temperature, and pressure. [, , , ]

Pancreatic Function Monitoring: Measuring diastase levels in blood and urine aids in monitoring pancreatic function and diagnosing pancreatic disorders, particularly in cases of pancreatitis or pancreatic transplantation. [, ]

Exfoliative Cytology: PAS-diastase staining, utilized in exfoliative cytology, allows for differentiating glycogen from other PAS-positive substances. [] This technique finds application in diagnosing various conditions, including diabetes mellitus. []

α-Amylase

Compound Description: α-Amylase is an enzyme that catalyzes the hydrolysis of α-1,4-glycosidic linkages in starch, yielding shorter chain dextrins and ultimately maltose. It is a major component of diastase, often used synonymously [, , ].

β-Amylase

Compound Description: β-Amylase is another enzyme involved in starch hydrolysis. It specifically cleaves α-1,4-glycosidic linkages from the non-reducing ends of starch, producing maltose units sequentially [, ].

Invertase (α-Glucosidase)

Compound Description: Invertase, also known as α-glucosidase, is an enzyme that catalyzes the hydrolysis of sucrose into glucose and fructose [, , ]. It is found in honey alongside diastase.

Relevance: While not structurally related to diastase, invertase is often studied in conjunction with diastase, particularly in honey analysis. Both enzymes serve as indicators of honey quality and freshness [, , ].

Glucose Oxidase

Compound Description: Glucose oxidase is an enzyme that catalyzes the oxidation of glucose to gluconic acid, producing hydrogen peroxide in the process [, ]. It is found in honey and contributes to its antimicrobial properties.

Relevance: Similar to invertase, glucose oxidase is often investigated alongside diastase in honey research. Both serve as quality indicators, although glucose oxidase is less reliable due to its sensitivity to light [].

Hydroxymethylfurfural (HMF)

Compound Description: Hydroxymethylfurfural (HMF) is an organic compound formed during the degradation of sugars, particularly fructose, under acidic conditions and heat [, , , ].

Relevance: While not structurally related to diastase, HMF is a critical indicator of honey quality, often analyzed alongside diastase activity. Elevated HMF levels indicate heating or prolonged storage, potentially compromising honey quality [, , , ].

Proline

Compound Description: Proline is an amino acid naturally present in honey. It serves as an indicator of honey maturity and authenticity [, ].

Relevance: Though structurally unrelated to diastase, proline is frequently studied alongside diastase in honey analysis. Both are important for assessing honey quality and authenticity, with proline indicating maturity and diastase reflecting freshness [, ].

Pepsin

Compound Description: Pepsin is a digestive enzyme primarily responsible for protein breakdown in the stomach [, ]. It functions optimally in acidic environments.

Relevance: While structurally and functionally distinct from diastase, pepsin is mentioned in research investigating digestive enzymes, particularly in the context of multi-enzyme preparations [, ].

Pancreatin

Compound Description: Pancreatin is a mixture of digestive enzymes, including amylase, protease, and lipase, extracted from the pancreas []. It is used to aid digestion.

Relevance: Although not directly related to diastase, pancreatin's inclusion in some studies highlights its role in digestive processes and its potential use in multi-enzyme formulations alongside diastase [].

Properties

CAS Number

9000-92-4

Product Name

Diastase

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